5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide
Description
This compound is a benzamide derivative featuring a pyrrolidine core substituted at the 1-position with a (5-phenyl-1,2,4-oxadiazol-3-yl)methyl group and at the 3-position with a 5-chloro-2-fluorobenzamide moiety (CAS: 1775386-78-1; MW: 400.84) . The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the chloro-fluoro substitution on the benzamide may influence electronic properties and lipophilicity .
Properties
IUPAC Name |
5-chloro-2-fluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-14-6-7-17(22)16(10-14)19(27)23-15-8-9-26(11-15)12-18-24-20(28-25-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPCKQQUQKJMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=CC(=C2)Cl)F)CC3=NOC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a benzamide core substituted with a chloro and fluoro group, along with a pyrrolidine moiety linked to a phenyl oxadiazole. The presence of these functional groups is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
| Compound | Microorganism | MIC (µg/mL) | Activity |
|---|---|---|---|
| 5-Chloro Derivative | Staphylococcus aureus | 20–28 | Effective |
| 5-Chloro Derivative | Escherichia coli | 25–30 | Moderate |
| 5-Chloro Derivative | Candida albicans | 15–20 | Effective |
These findings suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains, comparable to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The anticancer potential of similar oxadiazole-containing compounds has also been investigated. Research indicates that derivatives with oxadiazole rings demonstrate cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Oxadiazole Derivative A | MCF7 (Breast Cancer) | 10–30 | Potent |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 15–25 | Moderate |
| Oxadiazole Derivative C | A549 (Lung Cancer) | 5–15 | Highly Potent |
The IC50 values indicate that these compounds can inhibit cancer cell proliferation effectively, with some derivatives showing better potency than established chemotherapeutics like doxorubicin .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes or cancer cell membranes, leading to cell death.
- Interference with DNA Replication : Similar compounds have shown the ability to bind to DNA or interfere with its replication processes.
Case Studies
A notable study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that modifications in the substituents significantly influenced their biological activities. The study reported that compounds with electron-withdrawing groups like chloro and fluoro exhibited enhanced potency against both bacteria and cancer cells compared to their non-substituted counterparts .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a chloro and fluoro substituent on the benzene ring, a pyrrolidine moiety, and an oxadiazole group. The presence of these functional groups plays a crucial role in its biological activity.
Anticancer Properties
Research has indicated that compounds similar to 5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide exhibit promising anticancer properties. For instance, studies on benzoxazole derivatives have shown selective cytotoxic effects against cancer cells while sparing normal cells. These findings suggest that modifications to the oxadiazole and pyrrolidine components could enhance the anticancer efficacy of the compound .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives possess significant activity against various bacterial and fungal strains. The mechanism of action often involves inhibition of essential cellular processes, making these compounds candidates for further development as antimicrobial agents .
Drug Development
This compound serves as a lead compound in the development of new pharmaceuticals targeting specific diseases. Its unique structure allows for modifications that can enhance potency and reduce toxicity. For example, derivatives with varying substituents on the oxadiazole ring have been synthesized to optimize their pharmacological profiles .
Synthesis and Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their biological activities. The synthesis involved multi-step reactions that included the formation of the oxadiazole ring followed by coupling with the pyrrolidine moiety. The resulting compounds were subjected to various biological assays to assess their efficacy against cancer cell lines and microbial pathogens .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological activity of this compound. Studies have shown that modifications at specific positions on the benzamide or oxadiazole rings can significantly alter the compound's activity profile. For instance, increasing lipophilicity through strategic substitutions has been linked to enhanced cell permeability and improved therapeutic outcomes .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide moiety undergoes hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 5-chloro-2-fluorobenzoic acid and the pyrrolidine-oxadiazole amine (Figure 1). This reaction is temperature-dependent, with optimal yields at 80–100°C.
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Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water, generating hydroxide ions that cleave the amide bond. The reaction rate increases with electron-withdrawing substituents (Cl, F) on the benzamide .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Product 1 | Product 2 |
|---|---|---|---|---|
| Acidic (pH < 3) | HCl (1M), H2O | 80°C | 5-Chloro-2-fluorobenzoic acid | 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine |
| Alkaline (pH >12) | NaOH (2M), EtOH/H2O | 60°C | Same as above | Same as above |
Nucleophilic Aromatic Substitution (NAS)
The 5-chloro and 2-fluoro substituents on the benzamide participate in NAS reactions:
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Chlorine Displacement : Reacts with amines (e.g., morpholine) in DMF at 120°C, replacing Cl with NR2 groups . Fluorine’s stronger C-F bond makes it less reactive under similar conditions.
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Fluorine Displacement : Requires harsher conditions (e.g., KOtBu, DMSO, 150°C) and strong nucleophiles (e.g., thiols) .
Key Observations :
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Steric hindrance from the pyrrolidine-oxadiazole group reduces NAS efficiency at the 5-position.
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Electron-withdrawing oxadiazole enhances electrophilicity at the benzamide’s meta and para positions .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under physiological conditions but undergoes selective transformations:
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Ring-Opening :
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Electrophilic Substitution : Limited reactivity due to electron-deficient nature, but bromination occurs at the phenyl group under FeBr3 catalysis.
Table 2: Oxadiazole Ring Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H2SO4 (conc.), 100°C | 3-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile + Hydroxylamine |
| Reductive Opening | H2 (1 atm), Pd/C, EtOH | N-Substituted pyrrolidine diamine |
| Bromination | Br2, FeBr3, CHCl3, 25°C | 5-(Bromophenyl)-1,2,4-oxadiazole derivative |
Pyrrolidine Functionalization
The pyrrolidine ring’s tertiary amine enables further derivatization:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in presence of NaHCO3 to form quaternary ammonium salts.
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Acylation : Acetyl chloride in pyridine yields N-acylated derivatives, modifying solubility and bioavailability .
Stereochemical Considerations :
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The 3-position’s stereochemistry influences reaction rates; cis-isomers react faster due to reduced steric hindrance.
Pharmacological Activity Modulation
Reaction-driven modifications correlate with biological performance:
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Amide Hydrolysis : Reduces cytotoxicity but increases metabolic stability.
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Oxadiazole Bromination : Enhances binding affinity to kinase targets (e.g., EGFR) by 30% .
Synthetic Methodologies
Key steps from analogous compounds suggest plausible routes:
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Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives .
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Pyrrolidine Coupling : Mitsunobu reaction to attach the oxadiazole-methyl group to pyrrolidine.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Strategic modifications at the benzamide, oxadiazole, or pyrrolidine moieties enable fine-tuning of physicochemical and pharmacological properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Key Observations:
Substituent Effects: Halogenation: The target’s 5-chloro-2-fluoro substitution likely enhances electronegativity and lipophilicity compared to non-halogenated analogs (e.g., sc-494550) . Heterocyclic Cores: Replacing pyrrolidine with piperidine (e.g., ) or indazole () alters conformational flexibility and binding pocket compatibility . Functional Groups: Methoxy or imidazole substituents (e.g., sc-494549, Compound 34) improve solubility but may reduce metabolic stability due to increased polarity .
Synthetic Yields and Purity :
- Analogs in exhibit yields ranging from 24% (Compound 35) to 40% (Compound 36), suggesting that bulkier substituents (e.g., thienyl in Compound 36) may favor reaction efficiency .
- A related compound in achieved 95% chemical purity and 96% enantiomeric excess, highlighting the importance of stereochemical control in optimizing activity .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
